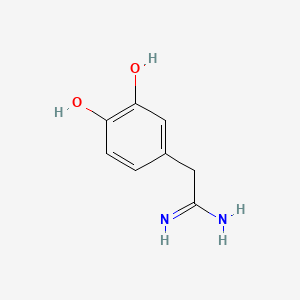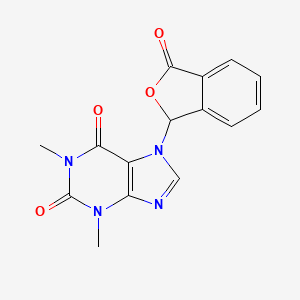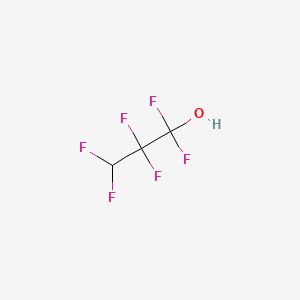
Benzyl alcohol, 3-chloro-2,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl alcohol, 3-chloro-2,5-dihydroxy- is a natural product found in Amphibacillus, Penicillium terrestre, and Penicillium solitum with data available.
Scientific Research Applications
Renewable Benzyl Alcohol Production
Pugh et al. (2015) investigated the biosynthesis of benzyl alcohol directly from renewable glucose, using a non-natural pathway in Escherichia coli. This method offers an eco-friendly and sustainable way to produce benzyl alcohol, which is a valuable solvent in various industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Quantum Mechanical Studies
Arachchilage, Wang, & Wang (2011) conducted a quantum mechanical study of 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), a bioactive benzene derivative from marine fungi. This research provides insight into the electronic structures and vibrational spectra of CHBA, crucial for understanding its chemical properties and interactions (Arachchilage, Wang, & Wang, 2011).
Dehydrogenation of Benzylic Alcohols
Alper, Hachem, & Gambarotta (1980) explored the dehydrogenation of benzylic alcohols, including benzyl alcohol, to carbonyl compounds. This research is significant for understanding the chemical transformations of benzyl alcohol in various industrial processes (Alper, Hachem, & Gambarotta, 1980).
Chemoselective Reduction of Alcohols
Yasuda et al. (2001) developed a method for the direct reduction of benzylic alcohols to alkanes, demonstrating high chemoselectivity and efficiency. This research provides a novel approach for manipulating benzyl alcohol in chemical synthesis (Yasuda, Onishi, Ueba, Miyai, & Baba, 2001).
Aerobic Oxidation of Alcohols
Keresszegi et al. (2005) studied the aerobic oxidation of alcohols, including benzyl alcohol, on Pd/Al2O3. Their findings contribute to the understanding of alcohol oxidation processes, which are crucial in various chemical industries (Keresszegi, Ferri, Mallát, & Baiker, 2005).
Oxidation to Benzaldehyde
Orbegozo et al. (2009) tested various biocatalysts for oxidizing benzyl alcohol, achieving a significant conversion to benzaldehyde. This research is important for developing environmentally friendly methods for alcohol oxidation (Orbegozo, Lavandera, Fabian, Mautner, Vries, & Kroutil, 2009).
properties
Product Name |
Benzyl alcohol, 3-chloro-2,5-dihydroxy- |
|---|---|
Molecular Formula |
C7H7ClO3 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-chloro-6-(hydroxymethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2 |
InChI Key |
GUIGFYWMQAYTBT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CO)O)Cl)O |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Cl)O |
synonyms |
3-chloro-2,5-dihydroxybenzyl alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




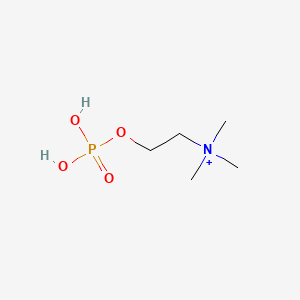
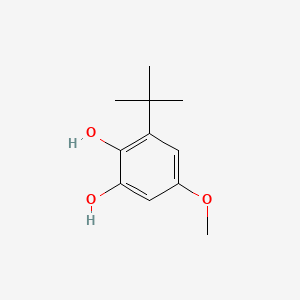

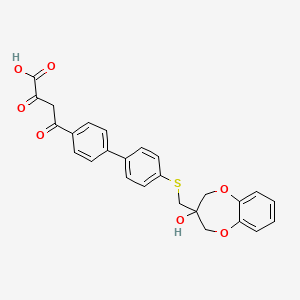
![(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B1209114.png)
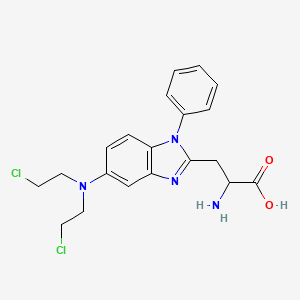


![Benzo[c]thiophene](/img/structure/B1209120.png)
